molecular formula C24H25ClN2O3S B2722081 6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111015-53-2

6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline

Cat. No. B2722081
CAS RN: 1111015-53-2
M. Wt: 456.99
InChI Key: PCDCAHCHKYXMAS-UHFFFAOYSA-N
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Description

6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

Quinoline derivatives have been extensively studied for their structural and spectroscopic properties. For instance, Tominaga et al. (1991) investigated the reaction of enaminones with carbon disulfide, leading to the synthesis of heterocycles and quinoline derivatives, showcasing their potential in creating novel chemical structures Tominaga et al., 1991.

Photovoltaic Applications

Quinoline derivatives have also found applications in the photovoltaic sector. Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential use in organic–inorganic photodiode fabrication, suggesting the versatility of quinoline compounds in enhancing electronic and photonic properties Zeyada, El-Nahass, & El-Shabaan, 2016.

Organic Synthesis

Quinoline derivatives are pivotal in organic synthesis, serving as key intermediates in the formation of complex molecules. Kale et al. (2016) achieved the synthesis of quinoline fused imidazo[4,5-c]quinolines through iodine–dimethyl sulfoxide promoted oxidative cross coupling and intramolecular cyclization, demonstrating the compound's role in constructing elaborate molecular architectures Kale et al., 2016.

Catalysis

Quinoline and its derivatives have been utilized as catalysts or substrates in various chemical reactions. For example, Yuan et al. (2017) developed a palladium-catalyzed annulation of ortho-vinylanilines with dimethyl sulfoxide to synthesize 4-aryl quinolines, showcasing the catalytic potential of quinoline structures in facilitating organic transformations Yuan et al., 2017.

Green Chemistry

The emphasis on green chemistry has led to the development of novel synthetic routes involving quinoline derivatives. Xie et al. (2017) reported a green, efficient method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide, highlighting the environmental benefits of using quinoline derivatives in chemical synthesis Xie et al., 2017.

properties

IUPAC Name

[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-15-8-10-27(11-9-15)24(28)20-14-26-21-6-5-18(25)13-19(21)23(20)31(29,30)22-7-4-16(2)12-17(22)3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAHCHKYXMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=C(C=C(C=C4)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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